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Compound of Interest

Compound Name: (2-Iodoethyl)cyclopropane

CAS No.: 335449-19-9

Cat. No.: B1592595

Get Quote

Executive Summary
(2-Iodoethyl)cyclopropane (CAS: 335449-19-9) represents a high-value aliphatic building

block that bridges the gap between strained-ring chemistry and transition-metal-catalyzed

cross-coupling. Unlike its lower homolog, (iodomethyl)cyclopropane, which is notorious for

rapid radical ring-opening (

), the ethyl spacer in this molecule significantly alters its kinetic stability. This guide outlines the
molecule's utility as a robust precursor for installing the cyclopropylethyl (CPE) motif—a
structural unit increasingly prioritized in drug discovery for its ability to modulate lipophilicity and
metabolic stability without introducing excessive molecular weight.

Part 1: Chemical Profile & Reactivity[1][2]
Structural Properties
The molecule consists of a cyclopropane ring tethered to an ethyl chain terminating in an iodine

atom.[1] The C–I bond is the primary reactive center, with a bond dissociation energy (BDE) of

approximately 53 kcal/mol, making it highly susceptible to oxidative addition by transition

metals (Zn, Mg, Pd, Ni) and nucleophilic substitution.
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Property Value Relevance

Formula
Low MW fragment (196.03

g/mol )

Boiling Point ~160°C (est)
High enough for reflux in

THF/Dioxane

Ring Strain ~27.5 kcal/mol

Latent energy source;

susceptible to acid-catalyzed

opening

C-I BDE ~53 kcal/mol
Excellent leaving group; facile

metal insertion

The "Spacer Effect" on Radical Stability
A critical distinction for researchers is the behavior of the radical derived from this molecule.

Alpha-Radical (Cyclopropylmethyl): Opens immediately to the homoallyl radical.

Beta-Radical (2-Cyclopropylethyl): The radical center is separated from the ring by a

methylene group. This separation prevents the overlap required for immediate ring scission.

Consequently, (2-iodoethyl)cyclopropane can often be used in radical-mediated protocols

(like Ni-catalyzed cross-coupling) without destroying the cyclopropane ring, provided the

radical lifetime is controlled.

Part 2: Primary Research Areas
Area 1: Medicinal Chemistry – The "Metabolic Shield"
The cyclopropylethyl (CPE) group acts as a bioisostere for

-propyl or isopentyl chains.

Metabolic Blocking: The cyclopropane ring inhibits

-oxidation, a common metabolic clearance pathway for aliphatic chains.

Lipophilicity Modulation: The CPE group increases
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relative to a straight chain, improving membrane permeability, while the

-rich character improves solubility compared to planar aromatic rings.

Area 2: Organometallic Synthesis (Negishi & Kumada
Couplings)
The primary synthetic application is the generation of organometallic reagents. The alkyl iodide

is superior to the bromide or chloride for generating organozinc reagents under mild conditions.

Workflow: Zinc Insertion
Direct insertion of Zinc dust (activated with LiCl) into the C–I bond yields the alkylzinc reagent,

which is stable and chemoselective.

This reagent is then employed in Pd-catalyzed Negishi couplings to attach the CPE motif to aryl

or heteroaryl scaffolds.

Area 3: Mechanistic Probes (Ni-Catalysis)
Researchers can use this molecule to probe the mechanism of Nickel-catalyzed cross-

couplings. Since Ni-catalysis often proceeds via single-electron transfer (SET) generating alkyl

radicals, the survival of the cyclopropane ring in the final product serves as a qualitative clock.

Intact Ring: Suggests rapid "radical rebound" or a non-radical cage mechanism.

Ring Opening: Indicates a long-lived radical species that allowed rearrangement.

Part 3: Visualization of Reactivity
Diagram 1: Synthetic Pathways & Reactivity Flow
This flowchart illustrates the divergent pathways available to the starting material,

distinguishing between ionic (

) and radical/organometallic routes.
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Caption: Divergent reactivity profile. The green pathway (Zinc insertion) is the preferred route

for preserving the cyclopropane ring in complex synthesis.

Diagram 2: The Negishi Coupling Cycle (sp3-sp2)
A detailed view of the catalytic cycle involved in attaching the CPE group to an aromatic drug

scaffold.
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Caption: Pd-catalyzed Negishi cycle. The organozinc reagent (Red) enters at the

transmetalation stage, a step often accelerated by LiCl additives.

Part 4: Experimental Protocols
Protocol A: Preparation of (2-Cyclopropylethyl)zinc
Iodide
This protocol generates the nucleophile for cross-coupling. It relies on LiCl-mediated activation

of Zinc, which solubilizes surface oxides and ensures quantitative insertion.

Reagents:

(2-Iodoethyl)cyclopropane (1.0 equiv)[2][3]

Zinc dust (1.5 equiv, <10 micron particle size preferred)

Lithium Chloride (LiCl) (1.5 equiv, anhydrous)

THF (anhydrous)[2]

1,2-Dibromoethane (5 mol%, activator)

TMSCl (1 mol%, activator)

Methodology:

Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

Solvation: Add anhydrous LiCl and Zinc dust. Heat to 140°C under high vacuum for 1 hour to

remove trace water. Cool to room temperature (RT).

Activation: Add THF. Add 1,2-dibromoethane and heat to reflux for 5 minutes. Cool. Add

TMSCl and stir for 5 minutes.

Insertion: Add (2-iodoethyl)cyclopropane dropwise at RT. The reaction is exothermic.

Aging: Stir at RT for 12–24 hours.
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Titration: Aliquot and titrate against Iodine in THF to determine concentration (typically 0.8 –

1.0 M).

Validation:

Success: Solution turns clear/grey; no remaining alkyl iodide by GC-MS (after quenching an

aliquot).

Failure:[2] Presence of Wurtz coupling dimer (R-R) indicates addition was too fast or

temperature too high.

Protocol B: Negishi Cross-Coupling to Aryl Halides
Coupling the zinc reagent to a heteroaryl bromide.

Reagents:

Aryl Bromide (1.0 equiv)[2]

(2-Cyclopropylethyl)zinc iodide (1.2 equiv, from Protocol A)

(2 mol%)[2]

S-Phos or CPhos Ligand (4 mol%)

THF/Toluene (1:1)[2]

Methodology:

Catalyst Formation: Mix Pd source and ligand in the solvent for 15 minutes to form the active

species.

Substrate Addition: Add the Aryl Bromide.

Coupling: Add the Organozinc reagent dropwise via syringe.

Reaction: Stir at 60°C for 4–8 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.chemeo.com/cid/36-860-7/Cyclopropane-ethyl
https://www.chemeo.com/cid/36-860-7/Cyclopropane-ethyl
https://www.chemeo.com/cid/36-860-7/Cyclopropane-ethyl
https://www.chemeo.com/cid/36-860-7/Cyclopropane-ethyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592595?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Quench with saturated

, extract with EtOAc, and purify via silica chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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